Cas no 2171145-68-7 ((2R)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methylpentanoic acid)

(2R)-2-6-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methylpentanoic acid is an Fmoc-protected amino acid derivative widely used in peptide synthesis. The compound features an Fmoc group, which provides orthogonal protection for the amino functionality, enabling selective deprotection under mild basic conditions. Its branched structure, incorporating a leucine-like side chain, enhances steric control in peptide assembly. The hexanoic acid linker offers flexibility in solid-phase synthesis, improving coupling efficiency. This derivative is particularly valuable for constructing complex peptides with precise stereochemistry, as the (2R)-configuration ensures chiral integrity. Its stability under acidic conditions and compatibility with standard peptide-resin systems make it a reliable building block for researchers in medicinal chemistry and bioconjugation.
(2R)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methylpentanoic acid structure
2171145-68-7 structure
Product Name:(2R)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methylpentanoic acid
CAS No:2171145-68-7
MF:C27H34N2O5
MW:466.569267749786
CID:6184198
PubChem ID:165535215
Update Time:2025-05-21

(2R)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methylpentanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methylpentanoic acid
    • EN300-1506046
    • 2171145-68-7
    • (2R)-2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4-methylpentanoic acid
    • Inchi: 1S/C27H34N2O5/c1-18(2)16-24(26(31)32)29-25(30)14-4-3-9-15-28-27(33)34-17-23-21-12-7-5-10-19(21)20-11-6-8-13-22(20)23/h5-8,10-13,18,23-24H,3-4,9,14-17H2,1-2H3,(H,28,33)(H,29,30)(H,31,32)/t24-/m1/s1
    • InChI Key: RQAMIOUSSQUDGY-XMMPIXPASA-N
    • SMILES: O(C(NCCCCCC(N[C@@H](C(=O)O)CC(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 466.24677219g/mol
  • Monoisotopic Mass: 466.24677219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 13
  • Complexity: 660
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 105Ų

(2R)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methylpentanoic acid Pricemore >>

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Additional information on (2R)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methylpentanoic acid

Introduction to (2R)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methylpentanoic Acid (CAS No. 2171145-68-7)

(2R-2-6-{(9H-fluoren-9-yl)methoxycarbonylamino}hexanamido-4-methylpentanoic acid) is a sophisticated compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number CAS No. 2171145-68-7, represents a pinnacle of molecular design and functionality, making it a subject of intense study and potential application in various therapeutic contexts.

The molecular structure of this compound is characterized by its intricate arrangement of functional groups, which include an amino group, a methoxycarbonyl group, and a fluorenyl moiety. These elements contribute to its unique chemical properties and reactivity, making it a versatile building block in synthetic chemistry. The presence of the fluorenyl group, in particular, is noteworthy as it imparts enhanced stability and bioavailability to the molecule, which are critical factors in drug development.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways with high specificity. (2R-2-6-{(9H-fluoren-9-yl)methoxycarbonylamino}hexanamido-4-methylpentanoic acid) has emerged as a promising candidate in this regard. Its ability to interact with biological targets in a precise manner makes it an attractive scaffold for the design of next-generation therapeutics.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The incorporation of the fluorenyl methoxycarbonyl group is particularly challenging due to its sensitivity to hydrolysis and other environmental factors. However, advances in synthetic methodologies have made it possible to achieve these conditions with increasing efficiency.

One of the most compelling aspects of (2R-2-6-{(9H-fluoren-9-yl)methoxycarbonylamino}hexanamido-4-methylpentanoic acid) is its potential as a chiral building block. The presence of the (2R) configuration at the stereogenic center imparts specific stereochemical properties that can influence its interactions with biological targets. This stereochemical control is crucial in drug design, as it can significantly impact the efficacy and safety of a therapeutic agent.

Recent studies have begun to explore the pharmacological potential of this compound. Initial research suggests that it may have applications in the treatment of various diseases, including neurological disorders and inflammatory conditions. The fluorenyl moiety, in particular, has been shown to enhance blood-brain barrier penetration, which could be beneficial for central nervous system therapies.

The compound's ability to act as a protease inhibitor has also been highlighted in several studies. Proteases play critical roles in many biological processes, and their inhibition can lead to therapeutic benefits. (2R-2-6-{(9H-fluoren-9-yl)methoxycarbonylamino}hexanamido-4-methylpentanoic acid) has shown promise in inhibiting specific proteases while maintaining selectivity against others, which is essential for minimizing side effects.

In addition to its protease-inhibiting properties, this compound has also been investigated for its potential role in modulating immune responses. The amino group and the fluorenyl moiety work synergistically to enhance its immunomodulatory effects. This makes it a candidate for developing novel immunotherapies that could be used to treat autoimmune diseases and cancer.

The synthesis and characterization of (2R-2-6-{(9H-fluoren-9-yl)methoxycarbonylamino}hexanamido-4-methylpentanoic acid) have been accompanied by detailed computational studies to understand its molecular interactions at the atomic level. These studies have provided valuable insights into how the compound interacts with biological targets and how its structure can be modified to improve its pharmacological properties.

The future prospects for this compound are promising. Ongoing research aims to further optimize its synthesis and explore new therapeutic applications. The development of new synthetic routes could make large-scale production more feasible, opening up possibilities for clinical trials and commercialization.

In conclusion, (2R-2-6-{(9H-fluoren-9-yl)methoxycarbonylamino}hexanamido-4-methylpentanoic acid) represents a significant advancement in chemical pharmaceuticals. Its unique structure and multifaceted biological activities make it a valuable tool for researchers investigating new therapeutic strategies. As our understanding of its properties continues to grow, so too will its potential applications in medicine.

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